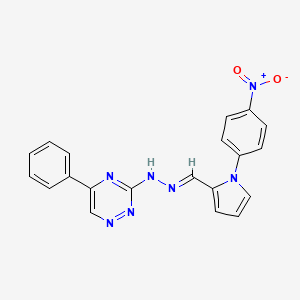
4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine, also known as PCTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. By modulating the activity of this receptor, 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine may have therapeutic potential in various neurological and inflammatory disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine can increase the activity of the α7 nAChR, leading to increased calcium influx and neurotransmitter release. This, in turn, can lead to improved cognitive function, reduced inflammation, and analgesia.
実験室実験の利点と制限
One of the major advantages of using 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine in lab experiments is its specificity for the α7 nAChR. This allows researchers to study the effects of modulating this receptor without affecting other receptors. However, one limitation is that 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine is not very soluble in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore its potential as an anti-inflammatory and analgesic agent. Finally, researchers may also investigate the potential of 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine as a tool for studying the physiological and biochemical effects of modulating the α7 nAChR.
In conclusion, 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine is a promising chemical compound that has potential applications in various fields of scientific research. Its specificity for the α7 nAChR makes it a valuable tool for studying the physiological and biochemical effects of modulating this receptor. Further research is needed to fully understand its potential therapeutic applications and limitations.
合成法
The synthesis of 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine involves the reaction of 1-(2-thienylsulfonyl)piperidine with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine as a white solid.
科学的研究の応用
4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been found to have potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. It has been studied for its potential use as a neuroprotective agent, as well as for its anti-inflammatory and analgesic properties.
特性
IUPAC Name |
pyrrolidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c17-14(15-7-1-2-8-15)12-5-9-16(10-6-12)21(18,19)13-4-3-11-20-13/h3-4,11-12H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCQWHVJDTYVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)
![2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride](/img/structure/B5875362.png)
![1-allyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5875369.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5875375.png)
![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)


![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)
![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)

![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)